Prexigebersen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prexigebersen is a liposomal formulation containing antisense oligodeoxynucleotide targeting growth factor receptor-bound protein 2 (Grb2). It is primarily developed for the treatment of acute myeloid leukemia (AML). Grb2 is an adapter protein that plays a crucial role in cancer progression via the RAS activation pathway .
Métodos De Preparación
Prexigebersen is synthesized by incorporating antisense oligodeoxynucleotide into a neutral-charge liposome. The preparation involves the following steps:
Análisis De Reacciones Químicas
Prexigebersen undergoes several chemical reactions, primarily focusing on its interaction with Grb2 mRNA:
Aplicaciones Científicas De Investigación
Prexigebersen has shown significant potential in various scientific research applications:
Cancer Treatment: this compound is primarily used in the treatment of acute myeloid leukemia. .
Biological Research: The compound is used to study the role of Grb2 in cancer progression and the RAS activation pathway
Drug Development: This compound serves as a model for developing other antisense oligonucleotide-based therapies targeting different proteins involved in various diseases
Mecanismo De Acción
Prexigebersen exerts its effects by targeting and binding to Grb2 mRNA. This binding prevents the translation of Grb2 mRNA into the Grb2 protein, which is essential for the activation of downstream signaling pathways like ERK and AKT. By inhibiting Grb2 protein synthesis, this compound effectively halts cancer cell proliferation and enhances the efficacy of other chemotherapeutic agents .
Comparación Con Compuestos Similares
Prexigebersen is unique in its mechanism of action and formulation. It specifically targets Grb2 mRNA, which is not druggable with small molecule inhibitors. Similar compounds include:
Venetoclax: A BCL-2 inhibitor used in combination with this compound for AML treatment.
Decitabine: A DNA methyltransferase inhibitor used in combination with this compound.
Other Antisense Oligonucleotides: Compounds like mipomersen and inotersen, which target different mRNAs for various therapeutic applications
This compound stands out due to its specific targeting of Grb2 and its incorporation into a liposomal formulation, enhancing its stability and delivery .
Actividad Biológica
Prexigebersen (BP1001) is a novel liposomal antisense oligonucleotide designed to inhibit the expression of Grb2 (growth factor receptor-bound protein 2), a key adaptor protein implicated in various cancers, particularly acute myeloid leukemia (AML). This article explores the biological activity of this compound, focusing on its mechanism of action, clinical efficacy, safety profile, and ongoing research findings.
This compound operates by targeting Grb2 mRNA, thereby preventing the synthesis of Grb2 protein. Grb2 is crucial in the RAS signaling pathway, which is often activated in cancer cells leading to uncontrolled cell growth and survival. By inhibiting Grb2, this compound disrupts this signaling cascade, resulting in:
- Inhibition of Cell Proliferation : Suppression of Grb2 leads to decreased activation of downstream kinases such as ERK and AKT, which are vital for cell survival and proliferation.
- Enhanced Chemotherapeutic Efficacy : this compound has shown potential to enhance the effects of conventional chemotherapeutic agents without increasing toxicity .
Phase 1 and Phase 2 Trials
This compound has undergone extensive clinical evaluation, particularly in patients with relapsed or refractory AML. The following table summarizes key findings from recent clinical trials:
Trial Phase | Cohort | Patient Demographics | Complete Remission (CR) | Overall Response Rate | Adverse Events |
---|---|---|---|---|---|
Phase 1 | Monotherapy | Relapsed/Refractory AML | N/A | N/A | Minimal |
Phase 2 | Cohort 1 (Newly Diagnosed) | Median Age 75 | 86% | 100% | Consistent with therapy |
Phase 2 | Cohort 2 (Relapsed/Refractory) | Median Age 56.5 | 57% | 93% | Consistent with therapy |
- In Cohort 1 , which included newly diagnosed AML patients treated with this compound combined with decitabine and venetoclax, an impressive 86% achieved complete remission (CR), significantly higher than historical controls .
- In Cohort 2 , involving patients with relapsed or refractory AML, 57% achieved CR, demonstrating a notable improvement over standard treatment options .
Safety Profile
This compound has been reported to have an excellent safety profile across various studies. Notably:
- There were no serious adverse events directly attributed to this compound in the trials conducted.
- Adverse events were generally consistent with those expected from the combination therapies used (decitabine and venetoclax), indicating that this compound does not exacerbate toxicity .
Case Studies
Several case studies have highlighted the effectiveness of this compound in individual patients. For instance:
- A case involving a patient with refractory AML demonstrated a rapid response to treatment with this compound combined with low-dose cytarabine (LDAC), leading to significant tumor reduction and improved quality of life .
- Another case study reported a patient who had previously failed multiple therapies achieving complete remission after receiving this compound as part of a combination regimen .
Future Directions
Bio-Path Holdings is advancing its research on this compound through several ongoing trials aimed at:
Propiedades
Número CAS |
202484-91-1 |
---|---|
Fórmula molecular |
C177H224N63O110P17 |
Peso molecular |
5521 g/mol |
Nombre IUPAC |
[3-[[3-[[3-[[3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[5-(4-amino-2-oxopyrimidin-1-yl)-3-[[3-[[3-[[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C177H224N63O110P17/c1-68-32-226(171(258)216-151(68)243)117-18-79(337-351(265,266)299-40-94-75(242)14-114(317-94)223-11-8-111(178)203-168(223)255)98(321-117)44-304-355(273,274)338-81-20-119(228-34-70(3)153(245)218-173(228)260)322-99(81)45-303-353(269,270)335-77-16-115(224-12-9-112(179)204-169(224)256)318-95(77)41-301-361(285,286)346-88-27-127(236-63-198-135-146(236)206-163(184)211-158(135)250)332-109(88)55-314-367(297,298)350-92-31-131(240-67-202-139-150(240)210-167(188)215-162(139)254)331-108(92)54-313-360(283,284)343-85-24-123(232-38-74(7)157(249)222-177(232)264)326-103(85)49-308-364(291,292)345-87-26-126(235-62-197-134-142(183)191-59-194-145(134)235)328-105(87)51-310-365(293,294)348-90-29-129(238-65-200-137-148(238)208-165(186)213-160(137)252)329-106(90)52-311-354(271,272)336-78-17-116(225-13-10-113(180)205-170(225)257)319-96(78)42-302-362(287,288)347-89-28-128(237-64-199-136-147(237)207-164(185)212-159(136)251)333-110(89)56-315-366(295,296)349-91-30-130(239-66-201-138-149(239)209-166(187)214-161(138)253)330-107(91)53-312-359(281,282)342-84-23-122(231-37-73(6)156(248)221-176(231)263)324-101(84)47-306-356(275,276)339-82-21-120(229-35-71(4)154(246)219-174(229)261)323-100(82)46-305-357(277,278)340-83-22-121(230-36-72(5)155(247)220-175(230)262)325-102(83)48-307-363(289,290)344-86-25-125(234-61-196-133-141(182)190-58-193-144(133)234)327-104(86)50-309-358(279,280)341-80-19-118(227-33-69(2)152(244)217-172(227)259)320-97(80)43-300-352(267,268)334-76-15-124(316-93(76)39-241)233-60-195-132-140(181)189-57-192-143(132)233/h8-13,32-38,57-67,75-110,114-131,241-242H,14-31,39-56H2,1-7H3,(H,265,266)(H,267,268)(H,269,270)(H,271,272)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H,287,288)(H,289,290)(H,291,292)(H,293,294)(H,295,296)(H,297,298)(H2,178,203,255)(H2,179,204,256)(H2,180,205,257)(H2,181,189,192)(H2,182,190,193)(H2,183,191,194)(H,216,243,258)(H,217,244,259)(H,218,245,260)(H,219,246,261)(H,220,247,262)(H,221,248,263)(H,222,249,264)(H3,184,206,211,250)(H3,185,207,212,251)(H3,186,208,213,252)(H3,187,209,214,253)(H3,188,210,215,254) |
Clave InChI |
QAOIWVZTHIWLSW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3CO)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)OCC6C(CC(O6)N7C=NC8=C(N=CN=C87)N)OP(=O)(O)OCC9C(CC(O9)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=O)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.